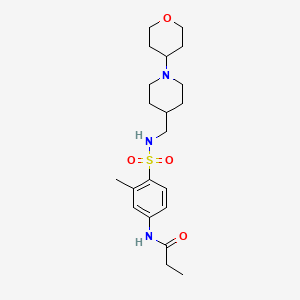

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[[1-(oxan-4-yl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-3-21(25)23-18-4-5-20(16(2)14-18)29(26,27)22-15-17-6-10-24(11-7-17)19-8-12-28-13-9-19/h4-5,14,17,19,22H,3,6-13,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPAYWVXKHZVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction.

Attachment of the Sulfamoyl Group: The sulfamoyl group is attached using a sulfonamide formation reaction.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, reviewing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features several notable structural components:

- Tetrahydro-2H-pyran : A cyclic ether that contributes to the compound's stability and solubility.

- Piperidine moiety : A nitrogen-containing ring that may enhance biological interactions.

- Sulfamoyl group : Known for its role in various pharmacological applications.

The molecular formula is C₁₈H₃₁N₃O₃S, and its molecular weight is approximately 357.54 g/mol.

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

- Antimicrobial Effects : Some sulfamoyl derivatives have shown promising antibacterial activity, potentially inhibiting bacterial growth through interference with folate synthesis.

- Analgesic Properties : Compounds featuring tetrahydro-pyran structures have been associated with analgesic effects, likely through modulation of cannabinoid receptors .

- Anti-inflammatory Activity : The presence of the piperidine ring may enhance anti-inflammatory responses by interacting with specific receptors in inflammatory pathways.

Study 1: Analgesic Activity

A study investigated a related compound's analgesic properties, demonstrating its efficacy in reducing pain in rodent models. The results indicated that the compound acted as a dual agonist for cannabinoid receptors, which are known to mediate pain relief without significant CNS side effects .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of sulfamoyl derivatives. The findings showed that these compounds exhibited significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Activity Implication |

|---|---|

| Tetrahydro-pyran | Enhances solubility and bioavailability |

| Piperidine ring | Increases receptor binding affinity |

| Sulfamoyl group | Contributes to antimicrobial properties |

Q & A

Basic Synthesis Optimization

Q: How can researchers optimize the synthesis of N-(3-methyl-4-(N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide to improve yield and purity? A: Key steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect amine intermediates, enabling selective reactions. For example, intermediates like Boc-protected piperidines (e.g., compounds 5 , 6 , 7 in Scheme 1) are synthesized via alkylation with iodo compounds under basic conditions (K₂CO₃ in acetone) .

- Reductive Amination : Employ sodium cyanoborohydride or similar reagents to couple aldehydes with amines, as seen in the synthesis of intermediate 6 .

- Deprotection and Acetylation : Use trifluoroacetic acid (TFA) for Boc removal and acetyl chloride with triethylamine for acetylation (e.g., compounds 8–12 ) .

- Purification : Chromatography (flash or HPLC) and recrystallization improve purity, as demonstrated by yields >70% for compounds like 10 and 12 .

Advanced SAR Analysis

Q: What structural modifications to the 4-anilidopiperidine core influence opioid receptor binding affinity and selectivity? A: Modifications include:

- Hydrophobic Substituents : Introducing cyclohexyl or tetrahydronaphthalenyl groups at the 5-position enhances µ-opioid receptor (MOR) binding. For instance, compound 10 (5-amino substitution) showed higher MOR affinity than hydroxyl-substituted analogues .

- Piperidine Core Variations : Replacing N-phenyl with N-(3,4-dichlorophenyl) (compound 33 ) increased selectivity for δ-opioid receptors (DOR) due to steric and electronic effects .

- Tetrahydro-2H-pyran-4-yl Group : This moiety (as in the target compound) improves metabolic stability by reducing cytochrome P450 interactions, as observed in analogues with extended half-lives .

Basic Characterization Methods

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Essential techniques:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., compound 20 with [M+H]⁺ at 393.2534 vs. theoretical 393.2536) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 4.75 ppm for the tetrahydro-2H-pyran oxygen-linked proton in 20 ) and carbon signals (e.g., carbonyl at δ 173.4 ppm in 20 ) .

- ESI-MS : Confirms molecular weight (e.g., m/z 528.1 for compound 35 ) .

Advanced Data Contradictions

Q: How can discrepancies in pharmacological data between in vitro and in vivo studies be resolved? A: Strategies include:

- Receptor Reserve Analysis : Use irreversible antagonists (e.g., β-funaltrexamine) to assess MOR activation thresholds, as done for analogues in tail-flick assays .

- Metabolite Profiling : Identify active metabolites via LC-MS, as in vivo efficacy of compound 35 was attributed to its sulfone metabolite .

- Allosteric Modulation Tests : Evaluate compounds in presence of endogenous peptides (e.g., dynorphin A) to explain reduced potency in cellular assays vs. isolated receptors .

Basic Intermediate Handling

Q: What are best practices for handling intermediates sensitive to moisture or oxygen during synthesis? A: Recommendations:

- Anhydrous Conditions : Use dry solvents (e.g., CH₂Cl₂, THF) and inert atmospheres (N₂/Ar), as in the synthesis of acetamide derivatives 11 and 12 .

- Low-Temperature Reactions : Conduct acetylations at 0–5°C to minimize side reactions (e.g., compound 11 synthesis) .

- Desiccants : Store intermediates with molecular sieves or under vacuum to prevent hydrolysis .

Advanced Computational Modeling

Q: How can molecular docking studies predict the interaction between this compound and opioid receptors? A: Methodologies include:

- Homology Modeling : Build receptor structures using templates like PDB 4DKL (MOR) or 4RWA (DOR) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, the tetrahydro-2H-pyran-4-yl group in the target compound forms hydrogen bonds with MOR Tyr148 .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities, correlating with experimental IC₅₀ values (e.g., compound 10 vs. MOR: ΔG = -9.8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.